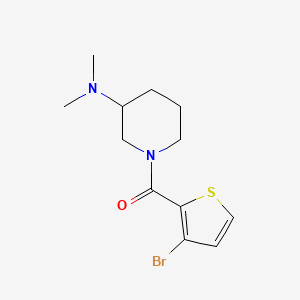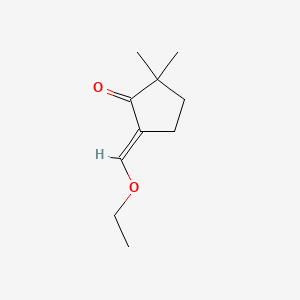![molecular formula C14H11FN2 B14915117 2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B14915117.png)
2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone in the presence of an acid catalyst. One common method involves the reaction of 2-fluorobenzaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound can interfere with the synthesis of essential biomolecules in microorganisms, leading to their death . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes and reach its targets more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(m-Fluorophenyl)-benzimidazole: This compound has similar antimicrobial properties but differs in the position of the fluorine atom.
1-(2-Fluorophenyl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid: This derivative has additional functional groups that can enhance its biological activity.
Flutrimazole: An imidazole derivative used as an antifungal agent, which also contains fluorine atoms.
Uniqueness
The uniqueness of 2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 2-position of the phenyl ring enhances its lipophilicity and ability to interact with biological targets .
Eigenschaften
Molekularformel |
C14H11FN2 |
|---|---|
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-1-methylbenzimidazole |
InChI |
InChI=1S/C14H11FN2/c1-17-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,1H3 |
InChI-Schlüssel |
NYLJREGQMNAAOI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


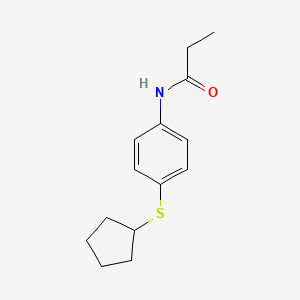
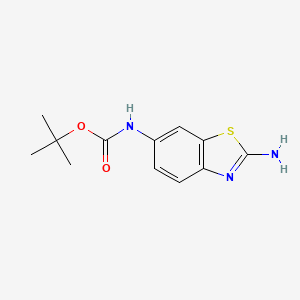

![3-Azabicyclo[4.1.0]heptan-5-ylmethanol](/img/structure/B14915062.png)
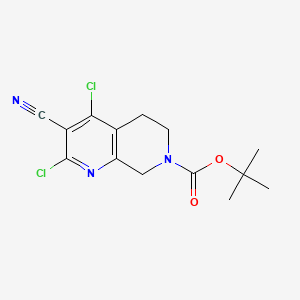
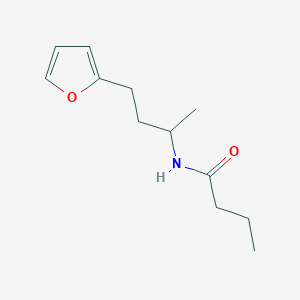
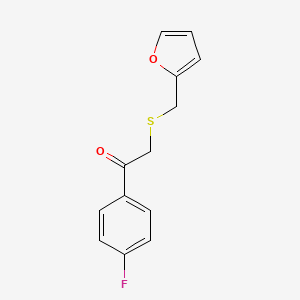
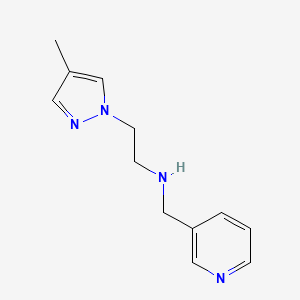
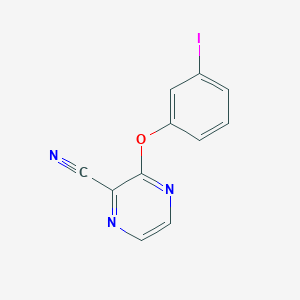
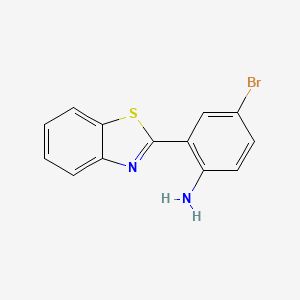
![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)

